
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea, also known as CDPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it has been proposed that 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the activity of chitin synthase, which is involved in fungal cell wall synthesis. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the activity of bacterial DNA gyrase, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the microtubule network.
実験室実験の利点と制限
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit potent biological activities at low concentrations, which makes it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit some cytotoxicity towards normal cells, which raises concerns about its potential side effects.
将来の方向性
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research. It can be further studied for its potential therapeutic applications in cancer, fungal, and bacterial infections. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be modified to improve its potency and selectivity towards specific targets. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can also be used as a lead compound for the development of new drugs with improved pharmacokinetics and reduced toxicity. Furthermore, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exhibits potent biological activities, including anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be easily synthesized and purified, making it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments, and its toxicity and pharmacokinetics are not fully understood. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research, including the development of new drugs and applications in other fields.
合成法
The synthesis of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea involves the reaction of 2-cyanoethyl isocyanate with 4,6-dimethyl-2-aminopyridine and 2-(pyridin-2-ylmethyl)aminoethanol in the presence of a solvent and a base. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea. The yield of the synthesis process is reported to be high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to be effective against fungal infections caused by Candida albicans and Aspergillus fumigatus. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
1-(2-cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-14(2)20-16(11-13)21-17(23)22(9-5-7-18)12-15-6-3-4-8-19-15/h3-4,6,8,10-11H,5,9,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKFJBYVSYGALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)N(CCC#N)CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

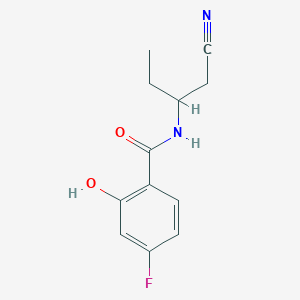
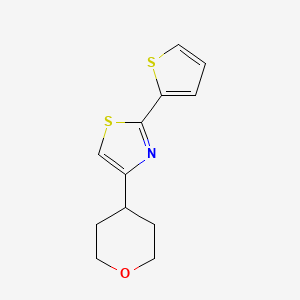
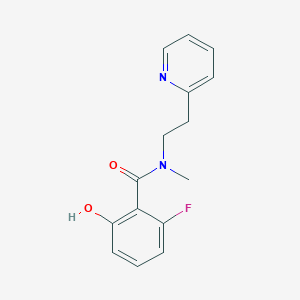
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
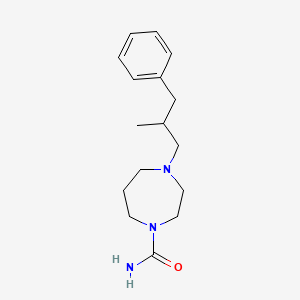

![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
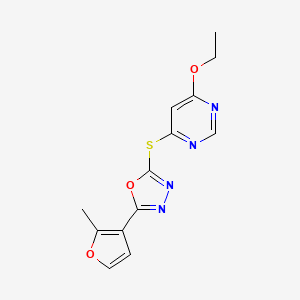
![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)
